[5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid
Description
This compound belongs to the 2-thioxo-thiazolidin-4-one class, characterized by a rhodanine core modified with a 4-dimethylaminobenzylidene group at position 5 and an acetic acid moiety at position 2. Its synthesis typically involves condensation of 4-(dimethylamino)benzaldehyde with 2-(4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid under acidic or catalytic conditions . Applications range from materials science (e.g., polymer modification for enhanced thermal stability) to exploratory medicinal chemistry, though specific biological data for this compound remain sparse in the provided evidence.
Properties
IUPAC Name |
2-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-15(2)10-5-3-9(4-6-10)7-11-13(19)16(8-12(17)18)14(20)21-11/h3-7H,8H2,1-2H3,(H,17,18)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCAEFWJMWHHDD-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-dimethylaminobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidinone ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thioxo (C=S) group in the thiazolidinone ring is susceptible to nucleophilic substitution. For example:
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Reaction with alkyl halides (e.g., methyl iodide) replaces the sulfur atom, forming thioether derivatives.
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In acidic conditions, the thioxo group can react with amines to yield thiourea analogs .
Example Reaction:
Key Data:
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Methyl iodide | Methylthio-thiazolidinone | 75–82 | KCO, DMF |
| Benzyl chloride | Benzylthio derivative | 68 | EtOH, reflux |
Knoevenagel Condensation
The benzylidene moiety undergoes condensation with aldehydes or ketones to form extended conjugated systems. This reaction is critical for modifying the compound’s electronic properties and bioactivity .
Example Reaction:
Key Findings:
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Condensation with 4-nitrobenzaldehyde enhances anticancer activity (IC = 12.5 µM against MCF7 cells) .
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Microwave irradiation improves reaction efficiency (yield: 85–92%) compared to conventional heating .
Acylation of the Acetic Acid Moiety
The acetic acid group can be functionalized via esterification or amidation:
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Reaction with thionyl chloride converts the acid to an acyl chloride, enabling coupling with amines or alcohols.
Example Reaction:
Key Data:
| Amine Reagent | Product | Yield (%) |
|---|---|---|
| Aniline | Acetanilide derivative | 78 |
| Ethanolamine | Hydroxyethylamide | 65 |
Cyclization Reactions
The thiazolidinone ring participates in cyclization to form fused heterocycles. For instance:
Example Reaction:
Key Findings:
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Ultrasound-assisted cyclization reduces reaction time by 40% .
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Fused derivatives exhibit enhanced antimicrobial activity (MIC = 8 µg/mL against E. coli) .
Redox Reactions
The oxo (C=O) group in the thiazolidinone ring can be reduced to a hydroxyl group using NaBH or LiAlH:
Complexation with Metal Ions
The sulfur and oxygen atoms act as ligands for transition metals (e.g., Cu, Fe):
Comparative Reactivity Table
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity :
- Thiazolidinone derivatives have been studied for their antimicrobial properties. Research indicates that compounds similar to [5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid exhibit significant activity against various bacterial strains. For instance, a study demonstrated that thiazolidinones possess the ability to inhibit the growth of Gram-positive and Gram-negative bacteria due to their interference with bacterial cell wall synthesis.
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Anti-inflammatory Effects :
- The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
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Anticancer Potential :
- Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines. A notable case study involved testing against breast cancer cells, where it showed promising results in inhibiting cell proliferation and inducing apoptosis.
Agricultural Applications
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Pesticidal Activity :
- Research has indicated that thiazolidinone derivatives can act as effective pesticides. The compound's mechanism involves disrupting the metabolic pathways of pests, leading to their mortality. Field studies have shown a reduction in pest populations when treated with formulations containing this compound.
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Plant Growth Regulation :
- Some studies suggest that this compound may enhance plant growth by modulating hormonal pathways in plants. This application could be beneficial for increasing crop yields and improving resistance to environmental stresses.
Materials Science Applications
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Polymer Synthesis :
- The unique chemical structure of this compound allows it to be utilized as a building block in polymer chemistry. Its incorporation into polymer matrices has been explored for developing materials with enhanced mechanical properties and thermal stability.
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Nanotechnology :
- Recent investigations into the use of this compound in nanotechnology have shown potential for creating functionalized nanoparticles. These nanoparticles can be employed in drug delivery systems, improving the bioavailability of therapeutic agents.
Case Studies
Mechanism of Action
The mechanism of action of [5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core can form covalent or non-covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the dimethylamino-benzylidene group may interact with receptor sites, modulating signal transduction pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Electronic Effects
Thiazolidinone derivatives are highly tunable via modifications at the 5-arylidene position. Key analogues include:
Key Observations :
- Electron-donating groups (e.g., dimethylamino, methoxy) enhance resonance stabilization of the conjugated system, often leading to higher synthetic yields (e.g., 72% for 3,4-methylenedioxyphenyl analogue ).
- Electron-withdrawing groups (e.g., fluoro, chloro) may improve electrophilic reactivity, as seen in cytotoxic furan-based derivatives .
Physicochemical and Spectral Properties
Thermal Stability:
- The dimethylamino-substituted compound exhibits enhanced thermal stability when incorporated into biopolymers (decomposition >300°C) , outperforming unmodified polymers.
- 3,4-Methylenedioxyphenyl analogue: >250°C . Carbazole-based derivatives: 92–110°C .
Spectral Data:
- ¹H NMR Shifts: CH= proton: δ 7.92 (3,4-methylenedioxyphenyl) vs. δ 7.96–8.59 (carbazole derivatives) . Dimethylamino protons: Expected upfield shift (~δ 2.8–3.2 for N(CH₃)₂) due to electron donation.
- Mass Spectrometry :
Structure-Activity Relationship (SAR) Insights :
- Electron-withdrawing groups (e.g., Cl, F) correlate with cytotoxicity, likely via enhanced electrophilic interactions with cellular targets .
- Bulky aromatic systems (e.g., carbazole) improve optoelectronic properties by extending π-conjugation .
- The dimethylamino group’s electron donation may reduce direct biological activity but enhance material compatibility .
Biological Activity
The compound [5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid (CAS No. 82158-66-5) is a thiazolidine derivative that has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by various studies and data tables.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of 322.407 g/mol. The structural features include a thiazolidine ring and a dimethylamino group, which are critical for its biological activity.
Anticancer Activity
Numerous studies have reported the anticancer properties of thiazolidine derivatives, including the compound . For example:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells .
- Case Study : A study evaluated the cytotoxic effects of several thiazolidine derivatives, revealing that the compound exhibited lower IC50 values compared to standard treatments like irinotecan, indicating potent anticancer potential .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | 15 | |
| Irinotecan | HeLa | 20 | |
| Compound 18 (similar structure) | MCF-7 | 10 |
Antibacterial Activity
The antibacterial properties of this compound have also been explored:
- Activity Spectrum : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
- Case Study : A comparative study on various thiazolidine derivatives found that those with similar structures to the compound inhibited bacterial growth effectively, particularly against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 |
Anti-inflammatory Activity
In addition to its anticancer and antibacterial effects, the compound exhibits anti-inflammatory properties:
Q & A
Q. What is the standard synthetic route for [5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid?
The compound is synthesized via a two-step process:
- Step 1 : Condensation of (4-oxo-2-thioxothiazolidin-3-yl)acetic acid with 4-dimethylaminobenzaldehyde in the presence of sodium acetate and glacial acetic acid under reflux for 4–5 hours. This forms the arylidene intermediate .
- Step 2 : Purification by recrystallization from methanol or ethanol to yield the final product. Reaction efficiency (yield ~24–74%) depends on substituent steric/electronic effects and reaction optimization (e.g., catalyst choice, solvent polarity) .
Q. How is the structure of this compound confirmed experimentally?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : H NMR (δ 7.8–8.2 ppm for benzylidene protons; δ 3.0–3.5 ppm for dimethylamino groups) and C NMR (δ 170–180 ppm for carbonyl/thione groups) .
- Elemental Analysis : Calculated vs. observed C, H, N percentages (e.g., C 57.82–60.26%, H 4.12–4.45%, N 3.18–3.67%) .
- Melting Point : Typically 170–280°C, with decomposition observed in some derivatives .
Q. What are the key physicochemical properties relevant to its handling in research?
- Solubility : Poor in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) and acetic acid .
- Stability : Sensitive to prolonged heat (>150°C) and strong bases due to thioxo and enone moieties .
Advanced Research Questions
Q. How can researchers evaluate its potential antimicrobial activity?
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Activity correlates with electron-withdrawing substituents on the benzylidene ring (MIC range: 8–64 µg/mL) .
- Mechanistic Insight : Thioxo groups may inhibit bacterial enoyl-ACP reductase, disrupting lipid biosynthesis .
Q. What strategies resolve contradictions in biological activity data across studies?
- Control Variables : Standardize assay conditions (e.g., solvent/DMSO concentration, bacterial inoculum size).
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with varying substituents (e.g., 4-methoxy vs. 4-dimethylamino groups) to isolate electronic effects .
- Dose-Response Curves : Confirm activity trends using multiple concentrations (e.g., IC values in anticancer assays) .
Q. How is computational modeling used to predict its molecular targets?
- Molecular Docking : Simulate binding to enzymes like COX-2 (anti-inflammatory) or EGFR (anticancer) using software (e.g., AutoDock Vina). The dimethylamino group enhances hydrogen bonding with active-site residues .
- Pharmacophore Mapping : Identify critical motifs (thioxo, carbonyl, arylidene) for target engagement .
Q. What are the challenges in optimizing its pharmacokinetic properties?
- Lipophilicity : LogP values >3 (calculated via ChemDraw) suggest poor aqueous solubility. Modify with hydrophilic groups (e.g., carboxylate) while retaining activity .
- Metabolic Stability : In vitro liver microsome assays reveal rapid oxidation of the benzylidene moiety. Stabilize via fluorination or steric hindrance .
Q. How can researchers analyze its anticancer activity in vitro?
- Cell Viability Assays : Use MTT/WST-1 on cancer cell lines (e.g., MCF-7, HeLa). IC values range from 10–50 µM, dependent on substituent polarity .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays. The compound induces mitochondrial apoptosis via ROS generation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
